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molecular formula C18H21N3 B8691778 2-(4-Heptylphenyl)pyrimidine-5-carbonitrile CAS No. 59855-47-9

2-(4-Heptylphenyl)pyrimidine-5-carbonitrile

Cat. No. B8691778
M. Wt: 279.4 g/mol
InChI Key: YOHHRYUEXZWDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04066570

Procedure details

The starting material can be obtained according to the procedure of A. B. Todd and F. Bergel, J. Chem. Soc. 1937, 366 from p-n-heptylbenzamie hydrochloride [prepared according to H. Schubert and H. Zaschke, J. prakt. Chem. 312, 494 (1970) from p-n-heptylbenzonitrile; melting point 126.0°-127.3° C[ and ethoxymethylenemalonic acid diethyl ester with sodium ethylate in ethanol and subsequent treatment of the obtained 2-(p-n-heptylphenyl)-4-hydroxy-5-primidinecarboxylic acid ethyl ester (melting point 184.7°-185.3° C) with phosphorus oxychloride. The melting point of 2(-p-n-heptylphenyl)-4-chloro-5-pyrimidinecarboxylic acid ethyl ester is 49.2°-49.8° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(p-n-heptylphenyl)-4-hydroxy-5-primidinecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
2(-p-n-heptylphenyl)-4-chloro-5-pyrimidinecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C(OC(=O)C(=COCC)C(OCC)=O)C.CC[O-].[Na+].C(O[C:39]([C:41]1[C:42](O)=[N:43]C(C2C=CC(CCCCCCC)=CC=2)=[N:45][CH:46]=1)=O)C.P(Cl)(Cl)(Cl)=O.C(OC(C1C(Cl)=NC(C2C=CC(CCCCCCC)=CC=2)=NC=1)=O)C>C(O)C>[C:46]([C:41]1[CH:39]=[N:14][C:13]([C:12]2[CH:11]=[CH:10][C:9]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])=[CH:16][CH:15]=2)=[N:43][CH:42]=1)#[N:45] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC)C1=CC=C(C#N)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=COCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Five
Name
2-(p-n-heptylphenyl)-4-hydroxy-5-primidinecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)C1=CC=C(C=C1)CCCCCCC)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Seven
Name
2(-p-n-heptylphenyl)-4-chloro-5-pyrimidinecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)C1=CC=C(C=C1)CCCCCCC)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material can be obtained
CUSTOM
Type
CUSTOM
Details
is 49.2°-49.8° C.

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=NC(=NC1)C1=CC=C(C=C1)CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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